Lithium;5-benzyl-1-methylimidazole-2-carboxylate
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Overview
Description
Lithium;5-benzyl-1-methylimidazole-2-carboxylate is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a lithium ion, a benzyl group at position 5, and a methyl group at position 1 of the imidazole ring, along with a carboxylate group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-benzyl-1-methylimidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium;5-benzyl-1-methylimidazole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the imidazole ring.
Scientific Research Applications
Lithium;5-benzyl-1-methylimidazole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is a common motif in biologically active molecules, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into imidazole derivatives has shown potential in developing drugs for various diseases, including antifungal and anticancer agents.
Mechanism of Action
The mechanism of action of lithium;5-benzyl-1-methylimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity. The lithium ion may also play a role in modulating the compound’s effects by interacting with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-methylimidazole
- 2-methylimidazole
- 4,5-diphenylimidazole
Uniqueness
Lithium;5-benzyl-1-methylimidazole-2-carboxylate is unique due to the presence of the lithium ion and the specific substitution pattern on the imidazole ring. This combination of features can result in distinct chemical and biological properties compared to other imidazole derivatives.
Properties
IUPAC Name |
lithium;5-benzyl-1-methylimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.Li/c1-14-10(8-13-11(14)12(15)16)7-9-5-3-2-4-6-9;/h2-6,8H,7H2,1H3,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMMQKOQXUSQCT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=CN=C1C(=O)[O-])CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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